molecular formula C11H18BNO2S B1320466 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3-thiazole CAS No. 859833-13-9

2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3-thiazole

Cat. No. B1320466
CAS RN: 859833-13-9
M. Wt: 239.15 g/mol
InChI Key: AZYDPQHPHNHZPL-UHFFFAOYSA-N
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Description

“2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3-thiazole” is a chemical compound with the CAS Number: 1686134-48-4 . It has a molecular weight of 223.08 and 239.14 . The compound is a white solid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: C11H18BNO3 . The InChI code for this compound is 1S/C11H18BNO3/c1-7-9(16-8(2)13-7)12-14-10(3,4)11(5,6)15-12/h1-6H3 .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 223.08 and 239.14 . The linear formula for this compound is C11H18BNO3 . The InChI code for this compound is 1S/C11H18BNO3/c1-7-9(16-8(2)13-7)12-14-10(3,4)11(5,6)15-12/h1-6H3 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Studies have explored various synthesis techniques for compounds structurally related to 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole. These include the use of raw substitute materials and methods like microwave-assisted synthesis for the efficient production of related compounds (Liao et al., 2022); (Rheault et al., 2009).

  • Crystal Structure and DFT Studies : Detailed crystallographic analysis and Density Functional Theory (DFT) studies have been conducted to understand the molecular structure of related compounds. These studies help in determining the physical and chemical properties of these compounds (Wu et al., 2021); (Huang et al., 2021).

Potential Applications

  • Semiconducting Polymers : Some studies have used related compounds for the synthesis of high-performance semiconducting polymers. These polymers have potential applications in electronics and materials science (Kawashima et al., 2013).

  • Fluorescence Probes : Compounds structurally similar to this compound have been used in the synthesis of fluorescence probes. These probes are valuable in detecting substances like hydrogen peroxide, which has applications in biological and chemical research (Lampard et al., 2018).

  • Biological Activity and Medicinal Chemistry : There's research exploring the antimicrobial activity and synthetic routes of derivatives of thiazole, highlighting their potential in pharmacology and medicinal chemistry (Zaki et al., 2016).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2 . The safety information includes the following precautionary statements: P261 - Avoid breathing dust/fume/gas/mist/vapours/spray; P280 - Wear protective gloves/protective clothing/eye protection/face protection; P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth; P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO2S/c1-7-9(16-8(2)13-7)12-14-10(3,4)11(5,6)15-12/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYDPQHPHNHZPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(S2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594463
Record name 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
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Molecular Weight

239.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

859833-13-9
Record name 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=859833-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
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